2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid
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Overview
Description
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a dihydroxyphenyl group and an acryloyl group attached to an amino benzoic acid backbone. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid typically involves the reaction of 3,4-dihydroxycinnamic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The acryloyl group can be reduced to form the corresponding saturated amide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxycinnamic acid: Shares the dihydroxyphenyl group but lacks the amino benzoic acid moiety.
2-Aminobenzoic acid: Contains the amino benzoic acid backbone but lacks the dihydroxyphenyl and acryloyl groups.
N-acetylcysteine: Known for its antioxidant properties but has a different structure.
Uniqueness
2-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}benzoic acid is unique due to the combination of the dihydroxyphenyl group, acryloyl group, and amino benzoic acid backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53902-31-1 |
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Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C16H13NO5/c18-13-7-5-10(9-14(13)19)6-8-15(20)17-12-4-2-1-3-11(12)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22) |
InChI Key |
LLPIRWBXMYKFQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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